molecular formula C13H8ClNO4 B3860250 2-Chlorobenzoic acid, 4-nitrophenyl ester

2-Chlorobenzoic acid, 4-nitrophenyl ester

Cat. No.: B3860250
M. Wt: 277.66 g/mol
InChI Key: LYQCUKYZFNQYEG-UHFFFAOYSA-N
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Description

2-Chlorobenzoic acid, 4-nitrophenyl ester is an organic compound with the molecular formula C₁₃H₈ClNO₄ and a molecular weight of 277.66 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of a chlorine atom at the 2-position and a nitrophenyl ester group at the 4-position. It is commonly used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

2-Chlorobenzoic acid, 4-nitrophenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of various esters and amides.

    Biology: Employed in the study of enzyme kinetics and mechanisms, especially in the context of esterases and amidases.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for dyes and pigments.

Future Directions

The catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-nitrophenol . This suggests that 4-nitrophenyl 2-chlorobenzoate and related compounds could potentially be used in similar applications in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzoic acid, 4-nitrophenyl ester typically involves the esterification of 2-chlorobenzoic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Catalyst: Sometimes a catalyst like 4-dimethylaminopyridine (DMAP) is used to increase the reaction rate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzoic acid, 4-nitrophenyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrophenyl ester group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and 4-nitrophenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

Major Products

    Nucleophilic Substitution: Corresponding amides or esters.

    Reduction: 2-Chlorobenzoic acid, 4-aminophenyl ester.

    Hydrolysis: 2-Chlorobenzoic acid and 4-nitrophenol.

Mechanism of Action

The mechanism of action of 2-Chlorobenzoic acid, 4-nitrophenyl ester involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The ester group is particularly reactive towards nucleophiles, making it a useful intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoic acid, 4-methylphenyl ester: Similar structure but with a methyl group instead of a nitro group.

    2-Chlorobenzoic acid, 4-aminophenyl ester: Similar structure but with an amino group instead of a nitro group.

    2-Chlorobenzoic acid, 4-hydroxyphenyl ester: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

2-Chlorobenzoic acid, 4-nitrophenyl ester is unique due to the presence of both a chlorine atom and a nitrophenyl ester group, which confer distinct reactivity and properties. The nitro group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles compared to its analogs with different substituents.

Properties

IUPAC Name

(4-nitrophenyl) 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)15(17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQCUKYZFNQYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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